
Benzoylhypaconine
Übersicht
Beschreibung
Benzoylhypaconine is a monoester Aconitum alkaloid and is the main pharmacologic and toxic component .
Synthesis Analysis
Benzoylhypaconine, along with other alkaloids such as aconitine, mesaconitine, hypaconitine, benzoylaconine, and benzoylmesaconine, were investigated by electrospray ionization multi-stage mass spectrometry. The lost sequence of four CH3OH molecules was studied using quantum chemistry . The processing mechanism of Benzoylhypaconine was discussed according to the identified metabolites .Molecular Structure Analysis
Benzoylhypaconine has a parent hydride aconitane .Chemical Reactions Analysis
Benzoylhypaconine is a diterpene alkaloid with the formula C31H43NO9 . Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical And Chemical Properties Analysis
Benzoylhypaconine has a molecular formula of C31H43NO9, an average mass of 573.674 Da, and a monoisotopic mass of 573.293762 Da . It is a white crystal, soluble in methanol, ethanol, isopropanol, chloroform, and slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Traditional Chinese Medicine
Benzoylhypaconine is a compound found in Radix Aconiti, a root used in Traditional Chinese Medicine (TCM). This root has been used for thousands of years to treat various diseases such as collapse, syncope, rheumatic fever, painful joints, gastroenteritis, diarrhoea, oedema, bronchial asthma, and several tumors .
Detoxification
In TCM, the process of Pao Zhi is used to transform secondary plant metabolites, increasing potency and reducing toxicity. Benzoylhypaconine is one of the key biomarkers responsible for the detoxifying actions of Pao Zhi. The transformation mechanisms of this process have been studied using Radix Aconiti as a model herb .
Pharmacokinetics Studies
A high-performance liquid chromatography-mass spectrometric (HPLC-MS) method has been developed for the simultaneous determination of Benzoylhypaconine and other compounds in rat plasma. This method has been used to study the pharmacokinetic behaviors of these compounds after oral administration of Radix Aconiti Lateralis Praeparata extract .
Comparative Pharmacokinetics
Comparative pharmacokinetics studies have been conducted on Benzoylhypaconine and other compounds after administration of Radix Aconiti Lateralis Praeparata extract and Dahuang Fuzi Decoction. Significant differences were found in various parameters such as the area under the plasma concentration-time curve, peak plasma concentration, half-life of elimination, mean retention time, plasma clearance, volume of distribution, and time to reach peak plasma concentration .
Metabolomics Research
Benzoylhypaconine has been used as a chemical marker in metabolomics research to study the processing mechanism of traditional Chinese medicine. This research provides a comprehensive understanding of the transformation mechanisms underlying Pao Zhi .
Safety Assurance
The comprehensive metabolomic characters of Radix Aconiti and Prepared Radix Aconiti, which contain Benzoylhypaconine, were investigated to guarantee clinical safety .
Wirkmechanismus
Target of Action
Benzoylhypaconine, a monoester diterpene alkaloid found in Aconitum, primarily targets the mitochondria . It affects mitochondrial growth and is considered one of the main pharmacological and toxic components of Aconitum .
Mode of Action
Benzoylhypaconine interacts with its targets by causing hyperpolarization and activation of voltage-dependent sodium and calcium channels . This interaction can lead to changes such as fatal cardiac poisoning and neurotoxicity .
Biochemical Pathways
It’s known that the compound plays a role in theJAK/STAT signaling pathway , which is involved in processes like cell division, survival, and inflammation.
Pharmacokinetics
It’s known that the compound is detected using high-performance liquid chromatography-tandem mass spectrometry techniques .
Result of Action
The molecular and cellular effects of Benzoylhypaconine’s action include potential anti-inflammatory activity and inhibition of COX-2 activity . It also has potential toxicity, which can result in fatal cardiac poisoning and neurotoxicity .
Action Environment
The action, efficacy, and stability of Benzoylhypaconine can be influenced by various environmental factors. It’s important to note that the compound’s therapeutic indices are narrow, indicating that its effects can vary significantly based on concentration .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18?,19-,20?,21?,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFCJNFOINXVSU-JSRYRGFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CCC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
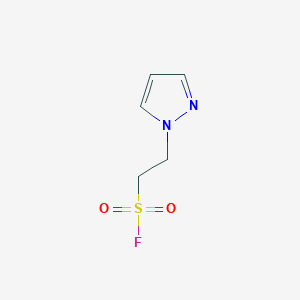
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)
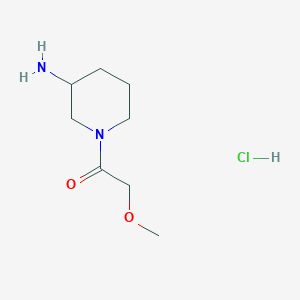

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)
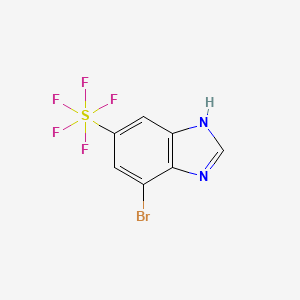
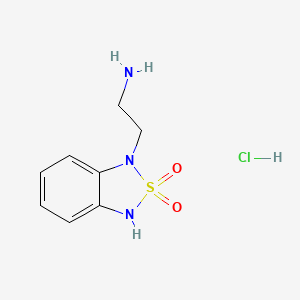
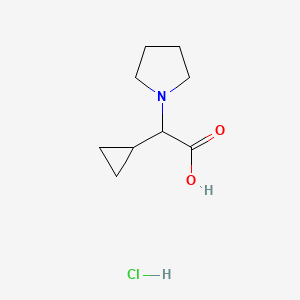

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
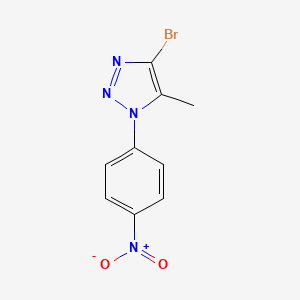
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)